3-(4-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(4-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound that features a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of appropriate hydrazine derivatives with nitriles under controlled conditions. One common method involves the cyclization of hydrazine with a nitrile in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis methodology, which is an atom-economical approach that avoids the purification of intermediate compounds. This method reduces reaction time, saves chemical resources, and ensures high atom economy . The process typically involves the use of ethanol and pyridine as solvents and may include additional reagents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
3-(4-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dihydro-1H-1-phenylpyrazole: Similar structure but with a phenyl group instead of a nitrile group.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a different heterocyclic ring but shares similar biological activities.
Uniqueness
3-(4-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group, in particular, allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H8N4O |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(4-amino-5-oxo-4H-pyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4O/c7-2-1-3-10-6(11)5(8)4-9-10/h4-5H,1,3,8H2 |
InChI Key |
VHNUQGHQZKPLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)C1N)CCC#N |
Origin of Product |
United States |
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